An In-depth Technical Guide to the Chemical Properties of 4-(1-Aminoethyl)oxan-4-ol
An In-depth Technical Guide to the Chemical Properties of 4-(1-Aminoethyl)oxan-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Aminoethyl)oxan-4-ol is a substituted tetrahydropyran derivative. The oxane (tetrahydropyran) ring is a prevalent structural motif in medicinal chemistry, recognized for its favorable pharmacokinetic properties. The presence of both a hydroxyl and a 1-aminoethyl group at the 4-position suggests potential for this molecule to be a versatile building block in drug discovery, offering sites for further functionalization and specific interactions with biological targets. This technical guide provides a comprehensive overview of the available chemical and physical properties of 4-(1-Aminoethyl)oxan-4-ol and related compounds, alongside relevant experimental protocols and logical workflows for its synthesis and characterization.
Chemical and Physical Properties
Table 1: Chemical Identifiers
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | InChI Key |
| 4-(1-Aminoethyl)oxan-4-ol (Predicted) | 4-(1-Aminoethyl)tetrahydro-2H-pyran-4-ol | N/A | C7H15NO2 | 145.20 | N/A |
| 4-(Aminomethyl)oxan-4-ol | 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol | 783303-73-1 | C6H13NO2 | 131.17 | CGPIFQOTBHKPNM-UHFFFAOYSA-N |
| Tetrahydro-4H-pyran-4-one | Oxan-4-one | 29943-42-8 | C5H8O2 | 100.12 | JMJRYTGVHCAYCT-UHFFFAOYSA-N[1][2] |
| Tetrahydro-2H-pyran-4-ol | Tetrahydro-2H-pyran-4-ol | 2081-44-9 | C5H10O2 | 102.13 | LMYJGUNNJIDROI-UHFFFAOYSA-N[3][4][5] |
Table 2: Physicochemical Properties
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 4-(1-Aminoethyl)oxan-4-ol (Predicted) | N/A | N/A | N/A | N/A |
| Tetrahydro-4H-pyran-4-one | N/A | 166-166.5 | 1.084 at 25 °C | 1.452 |
| Tetrahydro-2H-pyran-4-ol | N/A | 87 at 15 mmHg[4] | 1.071 at 25 °C[4] | 1.462[4] |
| Tetrahydrothiopyran-4-ol | 47-51 | 70 at 0.05 mmHg | N/A | N/A |
Experimental Protocols
Detailed experimental protocols for the synthesis of 4-(1-Aminoethyl)oxan-4-ol are not explicitly published. However, a plausible synthetic route would involve the reaction of a suitable aminoethyl nucleophile with tetrahydro-4H-pyran-4-one. Below is a generalized protocol based on common organic synthesis methodologies for similar compounds.
Synthesis of 4-(1-Aminoethyl)oxan-4-ol from Tetrahydro-4H-pyran-4-one
This synthesis would likely proceed via a Grignard-type reaction or addition of a lithiated amine equivalent to the ketone.
Materials:
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Tetrahydro-4H-pyran-4-one
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1-Aminoethylmagnesium bromide (or a protected equivalent followed by deprotection)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride)
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Standard glassware for anhydrous reactions (oven-dried)
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Magnetic stirrer and stirring bar
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
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Reagent Addition: Dissolve tetrahydro-4H-pyran-4-one in the chosen anhydrous solvent and add it to the reaction flask. Cool the solution in an ice bath.
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Nucleophilic Addition: Slowly add the 1-aminoethyl Grignard reagent (or a suitable protected precursor) from the dropping funnel to the stirred solution of the ketone. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.
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Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 4-(1-Aminoethyl)oxan-4-ol.
Spectroscopic Data Interpretation
While specific spectra for 4-(1-Aminoethyl)oxan-4-ol are not available, the expected spectroscopic signatures can be predicted.
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¹H NMR: The spectrum would be expected to show signals for the diastereotopic protons of the oxane ring, a quartet for the methine proton of the aminoethyl group, a doublet for the methyl group, and broad singlets for the hydroxyl and amine protons.
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¹³C NMR: The spectrum should display signals for the five carbons of the oxane ring, with the quaternary carbon at the 4-position appearing at a characteristic downfield shift. Signals for the two carbons of the aminoethyl group would also be present.
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IR Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the alcohol, N-H stretching bands for the primary amine, and C-O stretching for the ether linkage in the oxane ring.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Logical and Workflow Diagrams
The following diagrams illustrate the logical synthesis pathway and a general experimental workflow for the characterization of 4-(1-Aminoethyl)oxan-4-ol.
Caption: Proposed synthesis of 4-(1-Aminoethyl)oxan-4-ol.

